Methyl camphorate

Übersicht

Beschreibung

Methyl camphorate, also known as methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate, is an organic compound derived from camphoric acid. It is a chiral molecule with significant applications in various fields, including chemistry, biology, and industry. The compound is known for its unique structural properties and its role in the synthesis of chiral metal-organic frameworks (MOFs).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl camphorate can be synthesized through several methods. One common approach involves the esterification of camphoric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity.

Analyse Chemischer Reaktionen

Reduction Reactions

The reduction of camphor derivatives, such as camphor itself, highlights stereochemical control. In the case of camphor reduction to borneol or isoborneol using sodium borohydride (NaBH₄) in methanol, the methyl groups on the one-carbon bridge shield hydride attack from the exo ("top") face, favoring endo hydrogen addition to yield isoborneol as the major product .

Key Observations :

-

Stereochemical Control : The rigid bicyclic structure of camphor restricts hydride approach, leading to selective formation of exo alcohols .

-

Reaction Conditions : NaBH₄ in methanol under reflux conditions for 5 minutes .

Methylation Reactions

Methylation of camphor derivatives occurs via enolate formation or electrophilic substitution, with stereochemical outcomes depending on reaction conditions.

C(3)-Methylation

Lithium diisopropylamide (LDA) in THF generates enolates, which react with methyl iodide to yield 3-exo-methylcamphor and 3-endo-methylcamphor . The ratio of epimers is governed by steric effects:

-

3-exo-methylcamphor dominates due to reduced steric hindrance during enolate formation .

-

Epimeric Ratio : 3.4:1 (3-exo:3-endo) based on NMR analysis .

| Compound | Epimer Ratio (3-exo:3-endo) | Conditions |

|---|---|---|

| 3-Methylcamphor | 3.4:1 | LDA, THF, 0°C, methyl iodide |

Oxidation Reactions

Oxidation of borneol to camphor using "green" reagents like Oxone (2KHSO₅·KHSO₄·K₂SO₄) demonstrates environmental advantages. The mechanism involves chlorohydroxide formation, leading to double-bond generation via deprotonation after chlorine elimination .

Mechanistic Steps :

-

ClO⁻ Formation : Oxone reacts with catalytic NaCl to produce ClO⁻.

-

Electrophilic Addition : ClO⁻ adds to borneol, forming a chlorohydrin intermediate.

-

Elimination : Chlorine leaves as Cl⁻, forming a double bond to yield camphor .

Rearrangements and Skeletal Transformations

Camphor derivatives undergo complex rearrangements under acidic or electrophilic conditions, often involving Wagner-Meerwein shifts or hydride transfers. For example:

-

C(9)-Bromination : Acid-catalyzed bromination of camphor generates intermediates like exo-methylene carbocations , which rearrange via Wagner-Meerwein shifts to regenerate the camphor framework with bromine at C(9) .

-

C(8)-Bromination : Rearrangements involving carbocations or bromonium ions lead to deuterium loss at C(8), supporting intermediates such as 3,8-dibromo-3-methylcamphor .

| Reaction Type | Key Intermediate | Product Example |

|---|---|---|

| Acid-catalyzed bromination | Exo-methylene carbocation | (+)-9-Bromocamphor |

| Bromonium ion formation | Dihydrated intermediates | 3,8-Dibromo-3-methylcamphor |

Propargyl and Allenyl Additions

Barbier-type propargylation of camphorquinone derivatives using indium or zinc metal yields tert-α-hydroxy ketones . For example:

-

Propargylated Product : A 6:4 mixture of propargylated and allenylated products is formed initially .

-

Regioselectivity : Heating in DMF with NaI favors the allenylated product (72% yield) .

Subsequent Reduction : NaBH₄ in methanol reduces the keto group to form 1,2-diols , retaining stereochemical integrity .

Key Research Findings

-

Stereoselectivity : Methyl substitution at C(3) or C(4) is highly sensitive to reaction conditions, with exo products favored due to steric shielding .

-

Rearrangement Mechanisms : Wagner-Meerwein shifts and hydride transfers dominate in acid-catalyzed transformations, enabling regioselective bromination .

-

Green Chemistry : Oxone-mediated oxidation minimizes hazardous byproducts compared to traditional oxidizers .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Pain Relief and Anti-Inflammatory Properties

Methyl camphorate is commonly included in topical formulations due to its analgesic and anti-inflammatory properties. It is often combined with other compounds like methyl salicylate and menthol in liniments, such as Ammeltz, which have been shown to effectively relieve soft tissue pain. A phase IV clinical trial indicated significant pain relief in subjects using this formulation, with a pain relief rate of approximately 78% after treatment .

1.2 Role in Traditional Medicine

Historically, camphor and its derivatives have been utilized in traditional medicine for treating ailments such as inflammation and respiratory conditions. Current research continues to explore the efficacy of this compound in modern therapeutic contexts, particularly in managing symptoms related to asthma and respiratory infections .

Materials Science

2.1 Component of Glass Systems

Research has indicated that this compound can serve as a component in mixed carboxylate glasses. These materials are relevant for their potential applications in developing glass-forming systems that could be utilized in various industrial processes.

2.2 Chiral Chemistry Applications

The chiral nature of this compound makes it a subject of interest in materials science for applications involving chiral recognition and asymmetric catalysis. Studies have focused on utilizing metal-camphorate frameworks to enhance the efficiency of these chemical processes.

Synthesis of Vitamin D Metabolites

This compound has been investigated for its role in synthesizing vitamin D and its metabolites through methylation processes. This application is significant as it provides a pathway for developing enantiospecific approaches to produce essential nutrients.

Data Table: Summary of Applications

Case Studies

Case Study 1: Efficacy of Ammeltz Liniment

A multicenter real-world study evaluated the safety and efficacy of Ammeltz, a liniment containing this compound among other compounds. The study involved over 3,600 subjects, revealing that the formulation significantly alleviated pain associated with soft tissue injuries while maintaining a favorable safety profile with minimal adverse reactions .

Case Study 2: Chiral Recognition Frameworks

Research conducted by Gu et al. (2016) explored the use of metal-camphorate frameworks for chiral recognition applications. The study demonstrated that these frameworks could effectively separate enantiomers, showcasing the potential utility of this compound in advanced materials science applications.

Wirkmechanismus

The mechanism of action of methyl camphorate involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The specific pathways involved depend on the particular application and the derivative of this compound being studied .

Vergleich Mit ähnlichen Verbindungen

Methyl camphorate can be compared with other similar compounds, such as:

Camphor: A related compound with similar structural features but different functional groups.

Camphoric acid: The parent compound from which this compound is derived.

Antroquinonols: Compounds with similar chiral properties and biological activities.

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and applications compared to its analogs.

Biologische Aktivität

Methyl camphorate, an ester derived from camphor, is recognized for its potential biological activities. Its structural characteristics and the presence of functional groups contribute to its diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, analgesic, and other therapeutic properties, supported by relevant case studies and research findings.

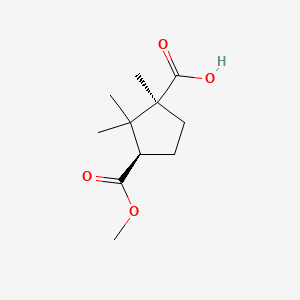

Chemical Structure and Properties

This compound is chemically classified as a methyl ester of camphoric acid. Its molecular formula is . The compound exhibits a bicyclic structure that is characteristic of many terpenes, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 182.26 g/mol |

| Melting Point | -30 °C |

| Boiling Point | 220 °C |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antibacterial activity of several camphor derivatives, including this compound, showing effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Antifungal Activity

Research has highlighted the antifungal potential of this compound. It has been particularly effective against common fungal pathogens.

- Research Findings : In vitro studies revealed that this compound exhibited antifungal activity against Candida albicans with an MIC of 15 µg/mL, suggesting its potential use in treating fungal infections .

Analgesic Effects

This compound has been noted for its analgesic properties, which are attributed to its ability to activate transient receptor potential (TRP) channels.

- Mechanism : The compound activates TRPV1 and TRPM8 channels, leading to a sensation of warmth and pain relief. This mechanism is similar to that observed with menthol and other topical analgesics .

Other Therapeutic Effects

This compound also shows promise in various other therapeutic applications:

- Anti-inflammatory Properties : Studies indicate that it can reduce inflammation in skin conditions when applied topically.

- Respiratory Relief : Inhalation of this compound has been shown to alleviate symptoms of upper respiratory infections by acting on TRP channels in the nasal mucosa .

Table 2: Summary of Biological Activities

| Activity Type | Pathogen/Condition | MIC/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20-50 µg/mL |

| Escherichia coli | 20-50 µg/mL | |

| Antifungal | Candida albicans | 15 µg/mL |

| Analgesic | Pain relief | Activation of TRPV1/8 |

| Anti-inflammatory | Skin conditions | Reduction in inflammation |

Case Study Analysis

A recent study investigated the effects of topical application of this compound on patients with chronic pain conditions. The results indicated a significant reduction in pain levels within 30 minutes post-application, highlighting its rapid onset of action .

Eigenschaften

IUPAC Name |

(1S,3R)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNNTVXOZWMVGX-WRWORJQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H](C1(C)C)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26252-15-3, 219496-46-5 | |

| Record name | Methyl camphorate, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026252153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl camphorate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219496465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL CAMPHORATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0T7I1N0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CAMPHORATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J40EV4V2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.